ETHYL 2-(4-CHLOROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
CAS No.: 76981-85-6
Cat. No.: VC5979989
Molecular Formula: C19H20ClNO3S
Molecular Weight: 377.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76981-85-6 |
|---|---|
| Molecular Formula | C19H20ClNO3S |
| Molecular Weight | 377.88 |
| IUPAC Name | ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C19H20ClNO3S/c1-2-24-19(23)16-14-6-4-3-5-7-15(14)25-18(16)21-17(22)12-8-10-13(20)11-9-12/h8-11H,2-7H2,1H3,(H,21,22) |
| Standard InChI Key | RKTGIZSIZTUPAI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₉H₂₀ClNO₃S, with a molecular weight of 377.88 g/mol. Its IUPAC name, ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, reflects its bicyclic structure comprising a seven-membered cycloheptane fused to a thiophene ring. The 4-chlorobenzamide substituent at the C-2 position and the ethyl ester at C-3 are critical for its bioactivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 76981-85-6 |
| Molecular Formula | C₁₉H₂₀ClNO₃S |
| Molecular Weight | 377.88 g/mol |
| IUPAC Name | Ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
| Key Functional Groups | Ethyl ester, 4-chlorobenzamide |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a multi-step Gewald reaction, beginning with a Knoevenagel condensation between cycloheptanone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate . Subsequent cyclization with sulfur and diethylamine yields the thiophene core, followed by acylation with 4-chlorobenzoyl chloride to introduce the amide group . Modifications to the aryl substituents (e.g., halogen substitution) are achieved via targeted acyl chloride reactions, enabling structure-activity relationship (SAR) studies .
Critical Synthesis Steps:
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Knoevenagel Condensation: Cycloheptanone + ethyl cyanoacetate → α,β-unsaturated nitrile.
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Cyclization: Nitrile + sulfur → thiophene core.
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Acylation: Thiophene intermediate + 4-chlorobenzoyl chloride → final product.
Mechanism of Action and Biological Activities
Antiviral Activity Against Influenza
The compound disrupts the PA-PB1 polymerase subunit interaction in influenza A and B viruses, a critical step for viral RNA replication . Computational docking studies reveal that the 4-chlorobenzamide group occupies a hydrophobic pocket in the PA subunit, while the ethyl ester stabilizes the binding via π-π interactions with residue W706 . This dual interaction inhibits polymerase assembly, reducing viral replication by >90% at micromolar concentrations .
Table 2: Antiviral Efficacy (EC₅₀ Values)
| Compound Derivative | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Parent Compound | 90.7 | >250 | >2.75 |
| p-Chloro Derivative | 18.0 | >250 | >13.89 |
| 2-Hydroxybenzamido Analog | 12.4 | >250 | >20.16 |
Data compiled from in vitro assays using MDCK and HEK 293T cells .
Comparative Analysis with Related Compounds
Structural analogs with modified aryl groups or cycloalkane rings demonstrate varying antiviral potencies. For instance:
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p-Chloro Substitution: Enhances PA-PB1 inhibition (EC₅₀ = 18 μM) due to improved hydrophobic interactions .
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Cyclohexane vs. Cycloheptane: Reducing ring size to cyclohexane increases cytotoxicity (CC₅₀ = 31 μM), limiting therapeutic utility .
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Ester-to-Acid Conversion: Hydrolysis of the ethyl ester to a carboxylic acid improves solubility but reduces membrane permeability, lowering efficacy .
Research Advancements and Future Directions
Recent Innovations
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Hydroxyl Group Incorporation: Introducing a 2-hydroxybenzamido moiety at C-2 improves binding affinity (EC₅₀ = 12.4 μM) via hydrogen bonding with PA residue K643 .
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Bicyclic Derivatives: Compounds with fused quinoline or benzothiophene rings exhibit nanomolar activity but require toxicity optimization .
Challenges and Opportunities
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